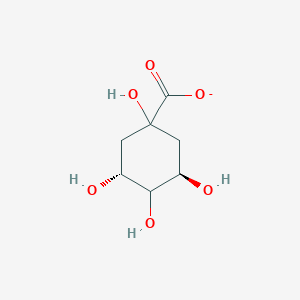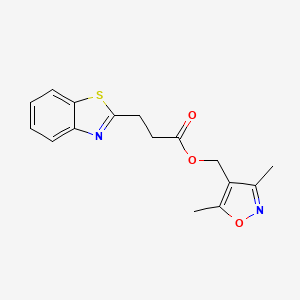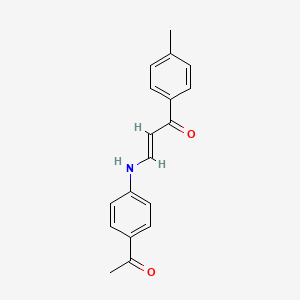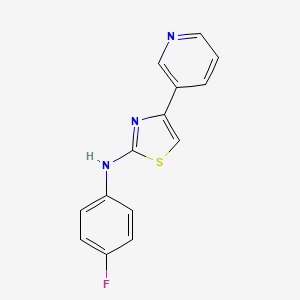
(-)-Quinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-quinate is a quinate that is the conjugate base of (-)-quinic acid. It has a role as a plant metabolite. It is a conjugate base of a (-)-quinic acid.
An acid which is found in cinchona bark and elsewhere in plants. (From Stedman, 26th ed)
Applications De Recherche Scientifique
1. Potential Use as a Natural Herbicide
- Phytotoxic Effects on Plants: (-)-Quinate, also known as 1,3,4,5-tetrahydroxycyclohexanecarboxylate, has been found to mimic the effects of herbicides in plants. In studies, the exogenous application of quinate affected plant growth and metabolism, suggesting its potential as a natural herbicide. Specifically, its application through the nutrient solution was lethal to pea plants, and both nutrient solution and spray treatments affected plant growth (Zulet, Zabalza, & Royuela, 2013).
2. Role in Weed Control
- Weed Species Sensitivity to Quinate: Quinate has shown phytotoxicity against several weed species, particularly Papaver rhoeas. Its ability to control growth at certain concentrations indicates its utility in weed control management. The study also explored the physiological effects of quinate on sensitive and resistant plants, highlighting its influence on carbon/nitrogen metabolism rather than specific changes in the shikimate pathway (Zabalza et al., 2020).
3. Understanding Plant Metabolic Pathways
- Role in Plant Biosynthesis: Quinate plays a role in the biosynthesis of chlorogenic acids (CGAs) in plants, which serve multiple functions including deterring herbivory and possessing antifungal and antioxidant properties. The study of quinate dehydrogenase (QDH) in plants helps in understanding the evolution and function of plant metabolic pathways, particularly in relation to plant growth and development (Gritsunov et al., 2018).
Propriétés
Nom du produit |
(-)-Quinate |
|---|---|
Formule moléculaire |
C7H11O6- |
Poids moléculaire |
191.16 g/mol |
Nom IUPAC |
(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/p-1/t3-,4-,5?,7?/m1/s1 |
Clé InChI |
AAWZDTNXLSGCEK-LNVDRNJUSA-M |
SMILES isomérique |
C1[C@H](C([C@@H](CC1(C(=O)[O-])O)O)O)O |
SMILES canonique |
C1C(C(C(CC1(C(=O)[O-])O)O)O)O |
Synonymes |
Acid, Quinic Quinate Quinic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Nitrobenzoic acid [1-(4-methylphenyl)-1-oxopropan-2-yl] ester](/img/structure/B1225501.png)
![N-[3-(4-chlorophenyl)-5-oxo-4-pyrazolidinyl]-3-methylbenzamide](/img/structure/B1225502.png)
![5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B1225503.png)
![5-[[2,3-Dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzene-1,3-dicarboxylic acid dimethyl ester](/img/structure/B1225504.png)
![2-[acetyl(2-furanylmethyl)amino]-N-(4-chlorophenyl)-5-methyl-4-thiazolecarboxamide](/img/structure/B1225505.png)
![2-Thiophenecarboxylic acid [3-(3,5-dimethylphenoxy)-4-oxo-1-benzopyran-7-yl] ester](/img/structure/B1225506.png)


![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furancarboxamide](/img/structure/B1225519.png)
![N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide](/img/structure/B1225521.png)

![2-(3,4-dimethoxyphenyl)-8-methoxy-4,4-dimethyl-5H-isothiazolo[5,4-c]quinoline-1-thione](/img/structure/B1225523.png)
![N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1225524.png)
![3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225525.png)